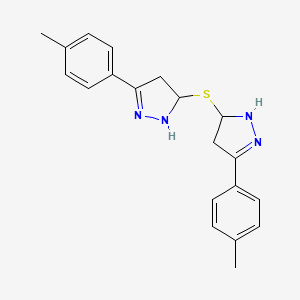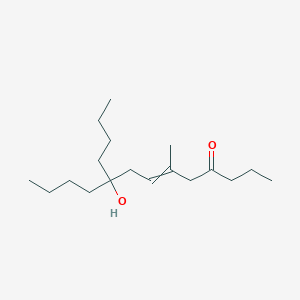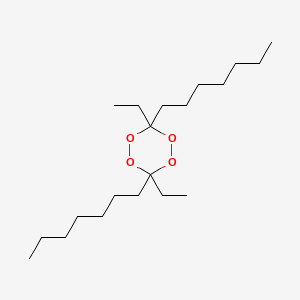
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane is a chemical compound belonging to the class of organic peroxides It is characterized by its unique structure, which includes two ethyl groups and two heptyl groups attached to a tetroxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane typically involves the reaction of hydrogen peroxide with suitable organic solvents under acidic conditions. One common method includes the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, leading to the formation of the tetroxane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the efficiency and yield of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or other reduced products.
Substitution: The ethyl and heptyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, acids, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound include various oxidation and reduction products, such as alcohols, ketones, and other organic compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an initiator in polymerization reactions.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative damage or other biochemical effects. The specific pathways and molecular targets involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethyl-1,2,4,5-tetroxane: Similar in structure but with methyl groups instead of ethyl and heptyl groups.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another tetroxane derivative with tetramethyl substitution.
Uniqueness
3,6-Diethyl-3,6-diheptyl-1,2,4,5-tetroxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other tetroxane derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
914917-11-6 |
|---|---|
Molekularformel |
C20H40O4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
3,6-diethyl-3,6-diheptyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C20H40O4/c1-5-9-11-13-15-17-19(7-3)21-23-20(8-4,24-22-19)18-16-14-12-10-6-2/h5-18H2,1-4H3 |
InChI-Schlüssel |
QXDDAPUPSZENLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(OOC(OO1)(CC)CCCCCCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


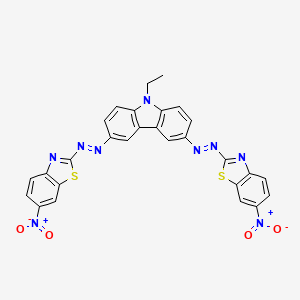

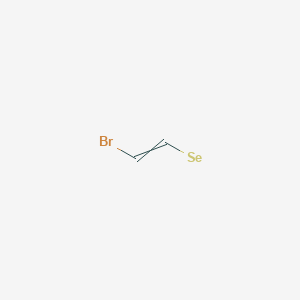
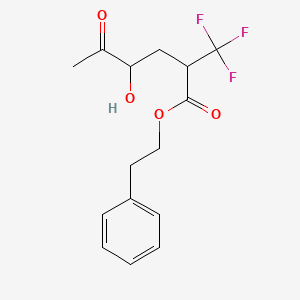

![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
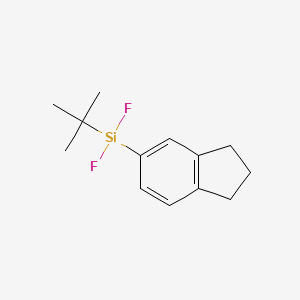
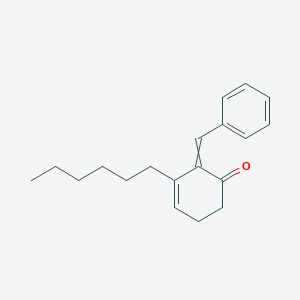
![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)
![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)
